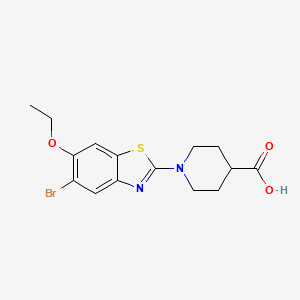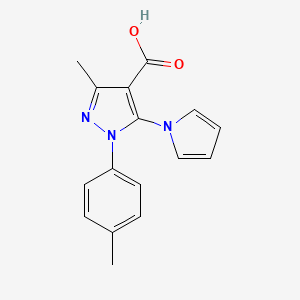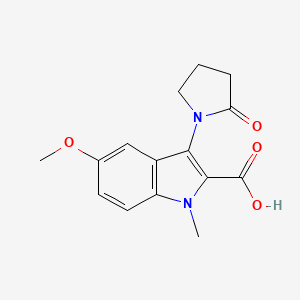![molecular formula C14H15N3O6S B7876942 1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7876942.png)
1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, while piperidine derivatives are widely used in pharmaceuticals. This compound combines these two important structures, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the indole and piperidine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The final step involves sulfonylation and carboxylation reactions to introduce the sulfonyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the hydrogenation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Reduced indole derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with various molecular targets. The indole moiety can interact with multiple receptors in the body, while the piperidine ring can enhance the compound’s binding affinity . The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Such as tryptophan and indole-3-acetic acid.
Piperidine derivatives: Such as piperidine itself and various substituted piperidines.
Uniqueness
1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to its combination of indole and piperidine moieties, which confer a range of biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c18-14(19)9-3-5-16(6-4-9)24(22,23)13-8-15-12-2-1-10(17(20)21)7-11(12)13/h1-2,7-9,15H,3-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDBARQJIFGWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(2-oxopropyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876860.png)
![methyl 2-ethyl-4-(2-oxopropyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B7876862.png)
![4-(2,5-dimethylphenyl)-5-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7876864.png)
![1-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B7876866.png)

![9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one](/img/structure/B7876885.png)
![1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7876887.png)

![4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoic acid](/img/structure/B7876897.png)

![6-{[Butyl(ethyl)amino]sulfonyl}-2-oxo-1,2-dihydroquinoline-4-carboxylic acid](/img/structure/B7876920.png)
![N-methyl-N-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-8-yl)sulfonyl]glycine](/img/structure/B7876921.png)
![1-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7876937.png)
![N-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]phenylalanine](/img/structure/B7876957.png)
